N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, an ethylsulfonyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under appropriate conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions, where an ethylsulfonyl chloride reacts with the benzamide core.
Attachment of the Dimethylamino Propyl Chain:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Involves carrying out reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Benzamides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]-2-(ethylsulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide.
Uniqueness: The presence of the ethylsulfonyl group in this compound imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H22N2O3S |
---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-ethylsulfonylbenzamide |
InChI |
InChI=1S/C14H22N2O3S/c1-4-20(18,19)13-9-6-5-8-12(13)14(17)15-10-7-11-16(2)3/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,15,17) |
InChI Key |
FGJGKSZNWKPEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCCCN(C)C |
Origin of Product |
United States |
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